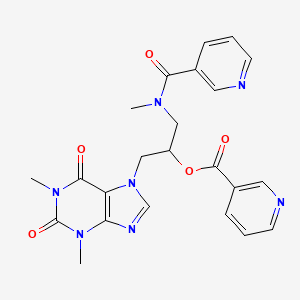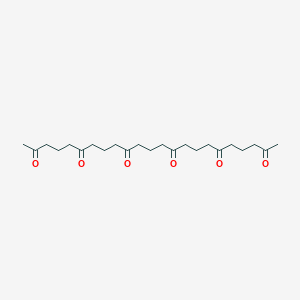
2,6,10,14,18,22-Tricosanehexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10,14,18,22-Tricosanehexone is an organic compound with the molecular formula C23H36O6 It is a ketone with six carbonyl groups positioned at the 2nd, 6th, 10th, 14th, 18th, and 22nd carbon atoms in a tricosane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Tricosanehexone typically involves multi-step organic reactions. One common method is the stepwise oxidation of a tricosane precursor. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction is usually carried out under controlled temperature and pressure to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
2,6,10,14,18,22-Tricosanehexone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the carbonyl positions.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic media.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6,10,14,18,22-Tricosanehexone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6,10,14,18,22-Tricosanehexone involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds or covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.
相似化合物的比较
2,6,10,14,18,22-Tricosanehexone can be compared with other similar compounds such as:
2,6,10,14,18,22-Tetracosahexaene: A hydrocarbon with a similar carbon chain length but with double bonds instead of carbonyl groups.
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with methyl groups and double bonds, differing in both structure and reactivity.
The uniqueness of this compound lies in its multiple carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
55110-18-4 |
|---|---|
分子式 |
C23H36O6 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
tricosane-2,6,10,14,18,22-hexone |
InChI |
InChI=1S/C23H36O6/c1-18(24)8-3-10-20(26)12-5-14-22(28)16-7-17-23(29)15-6-13-21(27)11-4-9-19(2)25/h3-17H2,1-2H3 |
InChI 键 |
DYSGKWRKQGRDHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


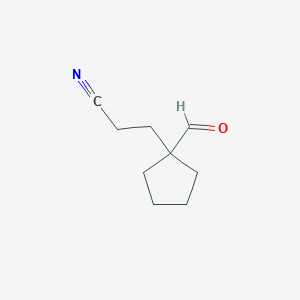

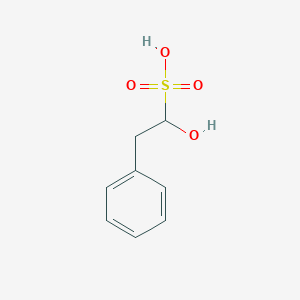
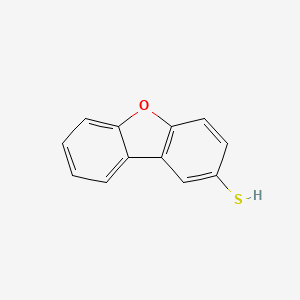


![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)


